molecular formula C6H8ClN3O2S B6305458 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% CAS No. 1864635-69-7

2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%

Cat. No. B6305458
CAS RN: 1864635-69-7
M. Wt: 221.67 g/mol
InChI Key: NPVJRMCGPCSQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% (2-ACPM-95) is a chemical compound that is widely used in the pharmaceutical and chemical industries. It has a wide range of applications, including in the synthesis of drugs and other chemical compounds, as well as in the research and development of new drugs and chemical compounds. This compound is also used as a catalyst in organic synthesis, and as a reagent in the synthesis of organic compounds. It is a relatively stable compound and is relatively non-toxic.

Mechanism of Action

2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% acts as a catalyst in organic synthesis, allowing for the formation of organic compounds from simpler precursors. It also acts as a reagent in the synthesis of organic compounds, allowing for the formation of more complex molecules from simpler precursors.
Biochemical and Physiological Effects
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% is relatively non-toxic and does not have any significant biochemical or physiological effects on humans or other animals. It is also relatively stable, which makes it suitable for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% has several advantages for use in laboratory experiments. It is relatively non-toxic and stable, making it safe to use in laboratory experiments. It is also relatively inexpensive, making it a cost-effective reagent. However, it is not as effective in some reactions as some other reagents, and it can be difficult to remove from the reaction mixture.

Future Directions

The use of 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% in the synthesis of new drugs and chemical compounds is likely to continue to be an area of research in the future. It could be used in the synthesis of new classes of drugs, such as antibiotics, antivirals, and anti-cancer agents. It could also be used in the development of new classes of organic compounds, such as dyes, pigments, and other organic compounds. Additionally, research into the mechanisms of action of 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%, as well as its advantages and limitations for use in laboratory experiments, could lead to further applications for this compound.

Synthesis Methods

2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% is synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methylpyridine-3-sulfonic acid with methylamine to form the intermediate 2-chloro-5-methylpyridine-3-sulfonamidomethyl amine. The second step involves the reaction of the intermediate with a base such as sodium hydroxide to form 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%.

Scientific Research Applications

2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95% is widely used in scientific research, particularly in the development of new drugs and chemical compounds. It has been used in the synthesis of several drugs, including antifungal agents, anti-cancer agents, and antiviral agents. It has also been used in the synthesis of a wide variety of other chemical compounds, including dyes, pigments, and other organic compounds.

properties

IUPAC Name

2-amino-5-chloro-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2S/c1-9-13(11,12)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVJRMCGPCSQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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